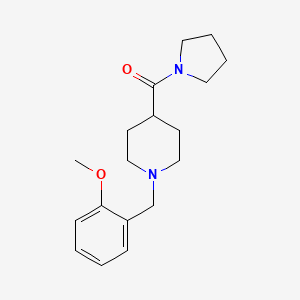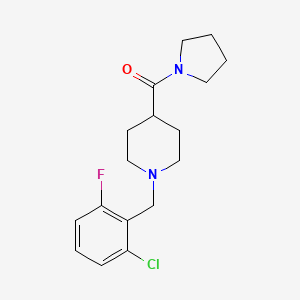![molecular formula C30H34ClN3O B3951421 [1-(2-Chlorobenzyl)piperidin-4-yl][4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B3951421.png)
[1-(2-Chlorobenzyl)piperidin-4-yl][4-(diphenylmethyl)piperazin-1-yl]methanone
概要
説明
[1-(2-Chlorobenzyl)piperidin-4-yl][4-(diphenylmethyl)piperazin-1-yl]methanone: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring and a piperazine ring, both of which are substituted with chlorobenzyl and diphenylmethyl groups, respectively. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and industrial chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Chlorobenzyl)piperidin-4-yl][4-(diphenylmethyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via nucleophilic substitution reactions, where a chlorobenzyl halide reacts with the piperidine ring.
Formation of the Piperazine Ring: The piperazine ring is formed through the reaction of appropriate amines with ethylene diamine under controlled conditions.
Introduction of the Diphenylmethyl Group: The diphenylmethyl group is introduced through Friedel-Crafts alkylation reactions, where diphenylmethane reacts with the piperazine ring in the presence of a Lewis acid catalyst.
Final Coupling Reaction: The final step involves coupling the chlorobenzyl-substituted piperidine with the diphenylmethyl-substituted piperazine using a suitable coupling reagent such as carbodiimide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and piperazine rings, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxides of the piperidine and piperazine rings.
Reduction: Alcohol derivatives of the compound.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is investigated for its potential as a ligand in receptor studies. Its ability to interact with specific biological targets makes it a candidate for drug development and biochemical assays.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its structure suggests possible activity as an antipsychotic or antidepressant agent, although further studies are needed to confirm these effects.
Industry
In the industrial sector, the compound may be used as a precursor for the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science.
作用機序
The mechanism of action of [1-(2-Chlorobenzyl)piperidin-4-yl][4-(diphenylmethyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets in the body. The compound may act as an antagonist or agonist at various receptor sites, modulating the activity of neurotransmitters and other signaling molecules. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in the dopaminergic and serotonergic systems.
類似化合物との比較
Similar Compounds
[1-(2-Chlorobenzyl)piperidin-4-yl][4-(phenylmethyl)piperazin-1-yl]methanone: Similar structure but with a phenylmethyl group instead of diphenylmethyl.
[1-(2-Chlorobenzyl)piperidin-4-yl][4-(methyl)piperazin-1-yl]methanone: Similar structure but with a methyl group instead of diphenylmethyl.
[1-(2-Chlorobenzyl)piperidin-4-yl][4-(benzyl)piperazin-1-yl]methanone: Similar structure but with a benzyl group instead of diphenylmethyl.
Uniqueness
The uniqueness of [1-(2-Chlorobenzyl)piperidin-4-yl][4-(diphenylmethyl)piperazin-1-yl]methanone lies in its combination of functional groups, which imparts distinct chemical and biological properties. The presence of both chlorobenzyl and diphenylmethyl groups enhances its reactivity and potential for interaction with biological targets, making it a compound of significant interest in various fields of research.
特性
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-[1-[(2-chlorophenyl)methyl]piperidin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34ClN3O/c31-28-14-8-7-13-27(28)23-32-17-15-26(16-18-32)30(35)34-21-19-33(20-22-34)29(24-9-3-1-4-10-24)25-11-5-2-6-12-25/h1-14,26,29H,15-23H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLODQLLTYFJOMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-[(2-Chlorophenyl)methyl]piperidin-4-yl]-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone;oxalic acid](/img/structure/B3951340.png)
![1-(2,3-dimethylphenyl)-4-{[1-(4-ethoxybenzyl)-4-piperidinyl]carbonyl}piperazine oxalate](/img/structure/B3951354.png)
![[4-(2,3-Dimethylphenyl)piperazin-1-yl]-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]methanone;oxalic acid](/img/structure/B3951356.png)
![[1-[(3,4-Dimethoxyphenyl)methyl]piperidin-4-yl]-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone;oxalic acid](/img/structure/B3951365.png)
![[4-(2,3-Dimethylphenyl)piperazin-1-yl]-[1-[(3-phenylmethoxyphenyl)methyl]piperidin-4-yl]methanone;oxalic acid](/img/structure/B3951372.png)
![Oxalic acid;pyrrolidin-1-yl-[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanone](/img/structure/B3951374.png)


![[1-[(2-Ethoxyphenyl)methyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone;oxalic acid](/img/structure/B3951387.png)

![[4-(Diphenylmethyl)piperazin-1-yl][1-(2-methoxybenzyl)piperidin-4-yl]methanone](/img/structure/B3951410.png)
![(4-Benzhydrylpiperazin-1-yl)-[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methanone;oxalic acid](/img/structure/B3951411.png)
![(4-Benzhydrylpiperazin-1-yl)-[1-(1,3-benzodioxol-5-ylmethyl)piperidin-4-yl]methanone;oxalic acid](/img/structure/B3951420.png)
![1-[(4-chlorophenyl)methyl]-N-cyclohexylpiperidine-4-carboxamide](/img/structure/B3951423.png)
